molecular formula C9H8BrIO3 B12846483 Methyl 4-bromo-3-iodo-5-methoxybenzoate

Methyl 4-bromo-3-iodo-5-methoxybenzoate

Cat. No.: B12846483
M. Wt: 370.97 g/mol
InChI Key: HWXDVKUIBQWQII-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-iodo-5-methoxybenzoate: is an organic compound with the molecular formula C9H8BrIO3 and a molecular weight of 370.97 g/mol . This compound is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzoate ester. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 4-bromo-3-iodo-5-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.

Industry:

Mechanism of Action

The specific mechanism of action for Methyl 4-bromo-3-iodo-5-methoxybenzoate depends on its applicationFor example, in drug development, it may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    Methyl 3-bromo-4-methoxybenzoate: This compound is similar in structure but lacks the iodine atom.

    Methyl 5-iodo-2-methoxybenzoate: This compound has a different substitution pattern but shares the methoxy and iodine functional groups.

Uniqueness:

Methyl 4-bromo-3-iodo-5-methoxybenzoate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and allow for a wider range of chemical transformations compared to similar compounds .

Biological Activity

Methyl 4-bromo-3-iodo-5-methoxybenzoate is a halogenated benzoate derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics:

  • Molecular Formula: C₉H₈BrIO₃
  • Molecular Weight: 370.97 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: COC1=C(C(=CC(=C1)C(=O)OC)I)Br

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and iodine enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can modify enzyme activity or receptor binding.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of halogenated benzoates, including this compound. The compound has shown promising activity against various bacterial strains. For instance, its efficacy against Gram-negative bacteria has been evaluated in multiple assays.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
This compoundEscherichia coli (E. coli)4
Klebsiella pneumoniae8
Pseudomonas aeruginosa32

These results indicate that while the compound exhibits some antimicrobial properties, its effectiveness varies significantly across different bacterial strains.

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have focused on its potential to inhibit DNA gyrase and topoisomerase IV, both critical enzymes in bacterial DNA replication.

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
This compoundE. coli DNA gyrase2.91
E. coli Topoisomerase IV4.80

These findings suggest that the compound may serve as a lead for developing new antibacterial agents targeting these enzymes.

Case Studies

  • Study on Antibacterial Properties :
    A study conducted by researchers at King's College London evaluated the antibacterial effects of various halogenated compounds, including this compound. The study found that while the compound showed moderate activity against E. coli and K. pneumoniae, it was less effective than standard fluoroquinolone antibiotics like ciprofloxacin .
  • Mechanistic Insights into Enzyme Interaction :
    In a separate investigation into enzyme inhibition, researchers demonstrated that the compound could effectively inhibit E. coli DNA gyrase with an IC50 value indicating significant potency . This study highlighted the potential for further development of this compound into a therapeutic agent targeting bacterial infections.

Properties

Molecular Formula

C9H8BrIO3

Molecular Weight

370.97 g/mol

IUPAC Name

methyl 4-bromo-3-iodo-5-methoxybenzoate

InChI

InChI=1S/C9H8BrIO3/c1-13-7-4-5(9(12)14-2)3-6(11)8(7)10/h3-4H,1-2H3

InChI Key

HWXDVKUIBQWQII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)I)Br

Origin of Product

United States

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